molecular formula C15H15ClFN3O B2424919 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide CAS No. 2034634-13-2

2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide

Cat. No.: B2424919
CAS No.: 2034634-13-2
M. Wt: 307.75
InChI Key: WYBWXMFHCVWQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for drug development, molecular biology studies, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the

Properties

IUPAC Name

2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O/c16-11-2-1-3-12(17)13(11)15(21)19-7-9-20-8-6-18-14(20)10-4-5-10/h1-3,6,8,10H,4-5,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBWXMFHCVWQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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